2-(Prop-2-enoxymethyl)pyridine
Description
2-(Prop-2-enoxymethyl)pyridine is a pyridine derivative featuring an allyl ether group (prop-2-enoxymethyl) attached to the pyridine ring.
Properties
CAS No. |
102548-26-5 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-(prop-2-enoxymethyl)pyridine |
InChI |
InChI=1S/C9H11NO/c1-2-7-11-8-9-5-3-4-6-10-9/h2-6H,1,7-8H2 |
InChI Key |
PIKCLGCZOXYUGY-UHFFFAOYSA-N |
SMILES |
C=CCOCC1=CC=CC=N1 |
Canonical SMILES |
C=CCOCC1=CC=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allyloxymethyl)pyridine typically involves the reaction of pyridine with allyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 2-(Allyloxymethyl)pyridine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts and advanced purification techniques are employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-(Allyloxymethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The allyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(Allyloxymethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial and antiviral activities.
Industry: Utilized in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 2-(Allyloxymethyl)pyridine involves its interaction with specific molecular targets. The nitrogen atom in the pyridine ring can coordinate with metal ions, forming stable complexes. These complexes can participate in various biochemical pathways, influencing enzyme activities and cellular processes. The allyloxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Structural and Electronic Differences
The allyloxymethyl substituent in 2-(Prop-2-enoxymethyl)pyridine introduces distinct electronic and steric effects compared to other substituents:
- Electron-donating vs. electron-withdrawing effects : The oxygen atom in the allyl ether donates electrons via resonance, slightly activating the pyridine ring. This contrasts with electron-withdrawing groups like trifluoromethyl (e.g., 5-(bromomethyl)-2-(trifluoromethyl)pyridine ) or chloro (e.g., 2-(Chloro(4-chlorophenyl)methyl)pyridine ), which deactivate the ring.
- Steric bulk: The allyl group introduces moderate steric hindrance, less bulky than substituted phenyl groups (e.g., 2-[4-(10H-substituted phenothiazine-3-yl)pyrimidin-2-yl]pyridine derivatives ) but more than simple methyl or hydroxyethyl groups.
Physical and Chemical Properties
A comparative analysis of key properties is summarized below:
Research Findings and Challenges
- Toxicity and safety: Similar compounds (e.g., 2-(chloromethyl)pyridine ) cause skin/eye irritation, implying that this compound may require similar handling precautions.
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